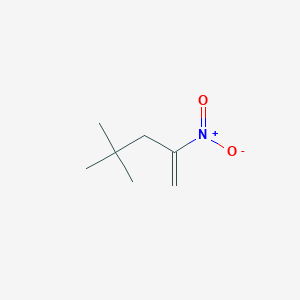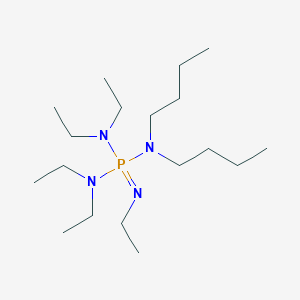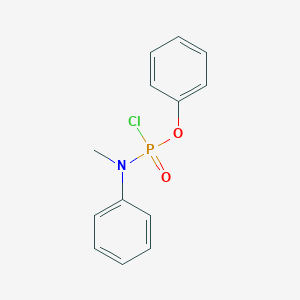
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C12H13N It is a derivative of benzonitrile, characterized by the presence of a 4-(1,1,2-trimethyl-2-propenyl) substituent on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out using various catalysts and solvents to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the use of green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve process efficiency . These methods not only enhance the yield but also simplify the separation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction typically produces primary amines.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
Wirkmechanismus
The mechanism by which benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include enzyme inhibition and receptor binding, which are critical for its biological and medicinal applications .
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile
- 2,4,6-Trimethylbenzonitrile
- 4-Methylbenzonitrile
Comparison: Compared to other benzonitrile derivatives, benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
77587-05-4 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-(2,3-dimethylbut-3-en-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)13(3,4)12-7-5-11(9-14)6-8-12/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
JMBOMPQBQRUTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/no-structure.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)

![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)



